molecular formula C17H14ClNO2 B2802216 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole CAS No. 1048921-12-5

4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Cat. No.: B2802216
CAS No.: 1048921-12-5
M. Wt: 299.75
InChI Key: KXUSZUIYVYCSDB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is an organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a chloromethyl group, a methyl group, and a phenoxyphenyl group attached to an oxazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a chloromethyl ketone, with an amine and a phenoxyphenyl derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization and formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in solvents like DMF or THF.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary alcohols and amines.

Scientific Research Applications

4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxyphenyl)oxazole: Similar structure but with a methoxy group instead of a chloromethyl group.

    5-Methyl-2-phenyl-oxazole: Lacks the chloromethyl and phenoxy groups.

    3-Phenoxybenzoic acid derivatives: Share the phenoxyphenyl moiety but differ in the oxazole ring structure.

Uniqueness

4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-12-16(11-18)19-17(20-12)13-6-5-9-15(10-13)21-14-7-3-2-4-8-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUSZUIYVYCSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)OC3=CC=CC=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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